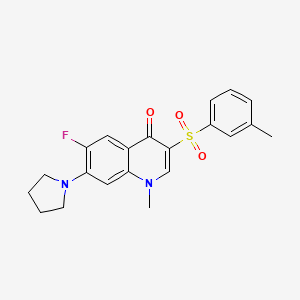

6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one

Description

Properties

IUPAC Name |

6-fluoro-1-methyl-3-(3-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN2O3S/c1-14-6-5-7-15(10-14)28(26,27)20-13-23(2)18-12-19(24-8-3-4-9-24)17(22)11-16(18)21(20)25/h5-7,10-13H,3-4,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STMDQQWYTFDCTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Quinoline Core: Starting from an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup or Doebner-Von Miller quinoline synthesis.

Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Pyrrolidine Substitution: The pyrrolidine ring can be introduced via nucleophilic substitution using pyrrolidine and a suitable leaving group.

Tolylsulfonyl Group Addition: The tolylsulfonyl group can be added using toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the pyrrolidine ring.

Reduction: Reduction reactions could target the quinoline core or the sulfonyl group.

Substitution: The fluorine atom and the sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Products may include quinoline N-oxides or sulfonic acids.

Reduction: Reduced quinoline derivatives or desulfonylated products.

Substitution: Substituted quinoline derivatives with new functional groups replacing the fluorine or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound could be explored for similar properties, potentially serving as a lead compound in drug discovery.

Medicine

In medicine, derivatives of quinoline are used in the treatment of malaria, bacterial infections, and cancer. This compound could be investigated for its therapeutic potential in these areas.

Industry

Industrially, quinoline derivatives are used in the manufacture of dyes, agrochemicals, and polymers. This compound could find applications in these fields due to its structural features.

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one would depend on its specific biological target. Potential mechanisms include:

Inhibition of Enzymes: The compound could inhibit key enzymes involved in disease pathways.

DNA Intercalation: Quinoline derivatives are known to intercalate with DNA, disrupting replication and transcription.

Receptor Binding: The compound could bind to specific receptors, modulating their activity.

Comparison with Similar Compounds

Substituent Analysis at Position 1

Key Insight : Methyl at position 1 balances metabolic stability and steric effects, contrasting with cyclopropyl (HMNE3) or ethyl/propyl groups in analogues.

Substituent Analysis at Position 7

Analysis of the Position 3 Sulfonyl Group

Key Insight : The m-tolylsulfonyl group in the target compound offers balanced lipophilicity compared to chlorophenyl variants, which may prioritize different binding interactions.

Biological Activity

6-Fluoro-1-methyl-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of 6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one typically involves multi-step organic reactions. A common approach includes the formation of the quinoline core followed by functionalization at key positions to introduce the fluorine and pyrrolidine moieties. The synthetic pathway often utilizes various reagents and catalysts to achieve high yields and purity.

Antibacterial Activity

The compound has been evaluated for its antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. Research indicates that modifications at the N-1 position of quinolone derivatives can significantly enhance antibacterial activity. In particular, compounds with a fluorine atom at the 6-position have shown promising results, suggesting that the presence of fluorine may enhance membrane permeability or interaction with bacterial targets .

| Compound | Activity Against S. aureus | Activity Against E. coli |

|---|---|---|

| 6-Fluoro Compound | Significant | Moderate |

| Control Compound | Low | Low |

Anticancer Activity

In addition to its antibacterial properties, 6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one has been investigated for its potential anticancer effects. Studies have shown that quinoline derivatives exhibit cytotoxicity against various cancer cell lines. The mechanism of action is often linked to the inhibition of topoisomerases or induction of apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The SAR studies reveal that specific substituents on the quinoline ring influence biological activity. For instance, the presence of a pyrrolidine ring enhances bioavailability and may improve interaction with biological targets. The m-tolylsulfonyl group appears to play a role in modulating solubility and stability, which are critical for therapeutic efficacy.

Key Findings from SAR Studies

- Fluorine Substitution : Enhances antibacterial activity.

- Pyrrolidine Moiety : Improves pharmacokinetic properties.

- Sulfonyl Group : Affects solubility and stability.

Case Studies

Several case studies have documented the effectiveness of similar quinoline derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A comparative study showed that compounds similar to 6-fluoro derivatives displayed enhanced efficacy against resistant strains of bacteria, highlighting the potential for developing new antibiotics .

- Anticancer Trials : In vitro studies indicated that certain quinoline derivatives led to significant apoptosis in cancer cell lines, suggesting a pathway for further development as anticancer agents .

Q & A

Q. What are the key synthetic pathways for 6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-3-(m-tolylsulfonyl)quinolin-4(1H)-one?

The synthesis typically involves multi-step reactions:

- Fluorination and sulfonation : Introduction of the fluorine atom and m-tolylsulfonyl group to the quinoline core.

- Pyrrolidine substitution : Alkylation or nucleophilic substitution to incorporate the pyrrolidin-1-yl moiety.

- Optimized conditions : Use of catalysts (e.g., indium(III) chloride for cyclization) and solvents like DCM or DMSO to enhance yield .

- Purification : Column chromatography or recrystallization from solvent mixtures (e.g., CH₂Cl₂/di-isopropylether) .

Q. Which spectroscopic techniques are critical for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ring systems. For example, ¹H NMR can resolve signals for methyl (δ ~3.3 ppm) and pyrrolidine protons (δ ~1.5–3.0 ppm) .

- FT-IR : Confirmation of sulfonyl (S=O stretch ~1350–1150 cm⁻¹) and carbonyl (C=O stretch ~1650 cm⁻¹) groups .

- Mass spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., [M+H]⁺ for C₂₂H₂₂FN₃O₃S: calculated 452.14) .

Q. How is crystallographic data used to resolve structural ambiguities?

Single-crystal X-ray diffraction provides definitive bond lengths, angles, and dihedral angles. For example, in related quinolinones, X-ray data confirmed planar quinoline cores (dihedral angles <1° between fused rings) and intermolecular interactions (e.g., N–H⋯N hydrogen bonds) .

Advanced Research Questions

Q. How can reaction yields be optimized for the sulfonation step?

- Temperature control : Maintaining 0–5°C during sulfonyl chloride addition minimizes side reactions.

- Catalyst selection : Lewis acids (e.g., AlCl₃) improve electrophilic substitution efficiency.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance sulfonation kinetics .

Q. What strategies address contradictions in spectral data interpretation?

- Density Functional Theory (DFT) : Computational modeling predicts NMR chemical shifts and vibrational frequencies to cross-validate experimental data. For example, DFT-calculated ¹³C NMR shifts for carbonyl carbons (δ ~180 ppm) align with observed values .

- Isotopic labeling : ¹⁹F NMR or deuterated solvents can resolve overlapping signals in complex spectra .

Q. What computational methods predict biological target interactions?

- Molecular docking : Simulations with protein kinases (e.g., EGFR or VEGFR) assess binding affinities. Pyrrolidine and sulfonyl groups often occupy hydrophobic pockets, while the quinoline core interacts with catalytic domains .

- ADMET profiling : Tools like SwissADME predict solubility (LogP ~3.5) and metabolic stability, guiding in vitro assay design .

Q. How are enzymatic inhibition mechanisms studied for this compound?

- Kinetic assays : Measure IC₅₀ values via fluorescence-based assays (e.g., ATPase activity in kinases).

- Site-directed mutagenesis : Identify critical residues in enzyme active sites (e.g., mutations in EGFR’s ATP-binding domain reduce inhibition) .

Key Considerations for Experimental Design

- Contradictions in synthesis protocols : Some studies use microwave-assisted cyclization (e.g., 360 W for 5 minutes) , while others rely on conventional heating. Validate methods based on substituent sensitivity.

- Biological activity validation : Prioritize assays against Gram-negative bacteria (quinolones often target DNA gyrase) or cancer cell lines (e.g., MCF-7 for antiproliferative activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.